molecular formula C47H38O4 B13387337 (4S,5S)-2,2-dimethyl-alpha,alpha,alpha',alpha'-tetra-1-naphthalenyl-1,3-dioxolane-4,5-dimethanol

(4S,5S)-2,2-dimethyl-alpha,alpha,alpha',alpha'-tetra-1-naphthalenyl-1,3-dioxolane-4,5-dimethanol

Cat. No.: B13387337
M. Wt: 666.8 g/mol
InChI Key: WTZVNZRNIOJACO-UHFFFAOYSA-N
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Description

(4S,5S)-2,2-dimethyl-alpha,alpha,alpha’,alpha’-tetra-1-naphthalenyl-1,3-dioxolane-4,5-dimethanol is a complex organic compound characterized by its unique stereochemistry and structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5S)-2,2-dimethyl-alpha,alpha,alpha’,alpha’-tetra-1-naphthalenyl-1,3-dioxolane-4,5-dimethanol typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the dioxolane ring and the introduction of the naphthalenyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and stereoselectivity.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. These methods often utilize continuous flow reactors and advanced purification techniques to produce the compound in large quantities with high purity.

Chemical Reactions Analysis

Types of Reactions

(4S,5S)-2,2-dimethyl-alpha,alpha,alpha’,alpha’-tetra-1-naphthalenyl-1,3-dioxolane-4,5-dimethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(4S,5S)-2,2-dimethyl-alpha,alpha,alpha’,alpha’-tetra-1-naphthalenyl-1,3-dioxolane-4,5-dimethanol has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.

    Industry: The compound is utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (4S,5S)-2,2-dimethyl-alpha,alpha,alpha’,alpha’-tetra-1-naphthalenyl-1,3-dioxolane-4,5-dimethanol involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (4R,5R)-2,2-dimethyl-alpha,alpha,alpha’,alpha’-tetra-1-naphthalenyl-1,3-dioxolane-4,5-dimethanol
  • (4S,5S)-1,2-dithiane-4,5-diol
  • (4S,5S)-isocycloseram

Uniqueness

(4S,5S)-2,2-dimethyl-alpha,alpha,alpha’,alpha’-tetra-1-naphthalenyl-1,3-dioxolane-4,5-dimethanol is unique due to its specific stereochemistry and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

[5-[hydroxy(dinaphthalen-1-yl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-dinaphthalen-1-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H38O4/c1-45(2)50-43(46(48,39-27-11-19-31-15-3-7-23-35(31)39)40-28-12-20-32-16-4-8-24-36(32)40)44(51-45)47(49,41-29-13-21-33-17-5-9-25-37(33)41)42-30-14-22-34-18-6-10-26-38(34)42/h3-30,43-44,48-49H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZVNZRNIOJACO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(C(O1)C(C2=CC=CC3=CC=CC=C32)(C4=CC=CC5=CC=CC=C54)O)C(C6=CC=CC7=CC=CC=C76)(C8=CC=CC9=CC=CC=C98)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H38O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

666.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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